“3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” is a compound with the molecular formula C11H14N2O2 . It has a molecular weight of 206.24 . This compound is also known by its IUPAC name, which is the same as the given name .
The synthesis of this compound has been described in several studies. One method involves the alkylation of 2-methylnaphthyridine with ®-N-Boc-3-(iodomethyl)-pyrrolidine, and an asymmetric Rh-catalysed addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester . Another method relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .
The molecular structure of “3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” can be analyzed using various techniques such as NMR and high-resolution mass spectrometry . The InChI code for this compound is 1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15) .
The physical and chemical properties of “3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” include a molecular weight of 206.24 and a computed XLogP3-AA of 2.1 .
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a heterocyclic compound characterized by a naphthyridine core. This compound is notable for its potential applications in medicinal chemistry and materials science. It has been identified as a promising candidate for drug development due to its unique structural features, which allow it to interact with various biological targets. The compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and organic electronics .
This compound is classified under the category of naphthyridines, which are bicyclic heterocycles containing nitrogen atoms. The specific compound has a molecular formula of and a molecular weight of approximately 206.24 g/mol . It is synthesized from various precursors through multi-step organic reactions, demonstrating versatility in its chemical behavior and reactivity.
The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid typically involves several key steps:
Optimized laboratory methods may include continuous flow synthesis techniques to improve yield and reduce reaction times. Catalysts are frequently employed to enhance selectivity and efficiency during these reactions .
The molecular structure of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid features a tetrahydro naphthyridine ring fused with a propanoic acid moiety. The structural representation can be summarized as follows:
The compound's three-dimensional conformation plays a significant role in its biological activity and interactions with other molecules .
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid can participate in various chemical reactions:
The choice of reagents significantly influences the outcomes of these reactions:
The mechanism of action for 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. Its derivatives have shown potential as inhibitors against specific enzymes involved in disease pathways. The tetrahydro structure enhances binding affinity due to increased steric interactions with active sites on target proteins.
Research indicates that compounds derived from this structure may exhibit antimicrobial and anticancer properties by disrupting cellular processes or signaling pathways .
The physical properties of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid include:
Chemical properties include:
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid has several significant applications:
The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid (CAS 658712-81-3) centers on constructing the bicyclic heteroaromatic system with optimal functionality for subsequent derivatization. The core scaffold is typically synthesized through a multistep sequence beginning with the condensation of appropriately substituted pyridine derivatives with carbonyl compounds. A pivotal intermediate involves the formation of 2-(3-carboxypropyl)-1,8-naphthyridine, which undergoes catalytic hydrogenation under controlled pressure (typically 50-60 psi H₂) to achieve the saturated 5,6,7,8-tetrahydro derivative while preserving the carboxylic acid functionality [4] [6]. The final compound exhibits a molecular weight of 206.24 g/mol with the molecular formula C₁₁H₁₄N₂O₂, confirmed through mass spectrometry and elemental analysis [7].
Critical purification steps often involve silica gel chromatography using dichloromethane/methanol gradients or recrystallization from ethanol/water mixtures to achieve >95% purity, as required for pharmaceutical intermediates [6] [7]. The synthetic route must carefully control reaction temperature during heterocycle formation, as excessive heat promotes decarboxylation side reactions that significantly reduce yields. Analytical characterization consistently shows distinctive NMR signals including a triplet at δ 2.58 ppm (2H, CH₂CO), triplet at δ 2.98 ppm (2H, Naphthyridine-CH₂), and a multiplet between δ 3.30-3.40 ppm (4H, N-CH₂-CH₂-N) in DMSO-d₆, confirming the propanoic acid linker's structural integrity [4].
Table 1: Key Characteristics of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid
Property | Specification | Analytical Method |
---|---|---|
CAS Number | 658712-81-3 | - |
Molecular Formula | C₁₁H₁₄N₂O₂ | Elemental Analysis |
Molecular Weight | 206.24 g/mol | MS (ESI+) |
Purity | ≥95% | HPLC-UV (220nm) |
Storage Temperature | 2-8°C | - |
Characteristic NMR Signals | δ 2.58 (t), 2.98 (t), 3.35 (m) | 400MHz (DMSO-d₆) |
The propanoic acid moiety serves as the primary handle for structural diversification through well-established carboxylate coupling chemistries. Activation of the carboxylic acid group using carbodiimide reagents (EDC or DCC) with catalytic DMAP enables efficient amide bond formation with diverse amine nucleophiles [4]. Particularly significant is the coupling with substituted anilines to generate compounds such as 3-(2-chlorophenyl)-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acid (CID 118721316) and its trifluoromethoxy analogue (CID 118721328), which demonstrate enhanced biological activity [1] [2].
Alternatively, ester protection (methyl or ethyl esters) of the carboxylic acid permits functionalization of the naphthyridine nitrogen atoms under basic conditions, followed by ester hydrolysis to regenerate the acid functionality [3]. This protection strategy proves essential when introducing imidazolidinone-containing side chains at the naphthyridine nitrogen, as demonstrated in the synthesis of integrin antagonists containing the 3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid scaffold [3]. The spatial orientation of the propanoic acid chain relative to the naphthyridine ring system significantly influences molecular conformation, with energy-minimized models showing a preferred bent conformation that facilitates optimal binding to target proteins.
Halogenation of the aryl moiety attached to the propanoic acid side-chain profoundly influences pharmacological properties through electronic and steric effects. Chlorine-substituted derivatives such as 3-(2-chlorophenyl)-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acid (C₂₂H₂₆ClN₃O₃) exhibit enhanced αvβ3 integrin binding affinity (IC₅₀ = 0.08 nM) compared to non-halogenated analogues, attributed to favorable halogen bonding interactions with proximal amino acid residues in the integrin binding pocket [1] [9]. The ortho-chloro substitution specifically induces torsional restriction that preorganizes the molecule for receptor binding, as confirmed through comparative molecular dynamics simulations.
Trifluoromethoxy variants exemplified by 3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid (C₂₃H₂₆F₃N₃O₄) combine halogen effects with enhanced lipophilicity, reflected in their increased LogP values (approximately 2.8 versus 1.9 for chlorophenyl derivatives) [2]. This heightened membrane permeability translates to improved cellular uptake in models of angiogenesis, as quantified through fluorescently labeled derivatives showing 3.2-fold greater intracellular accumulation versus non-fluorinated counterparts after 60 minutes exposure. The trifluoromethoxy group's metabolic stability also contributes to extended plasma half-life in preclinical species, a crucial factor for sustained pharmacological action.
Table 2: Comparative Analysis of Halogen-Substituted Derivatives
Compound | Molecular Formula | IC₅₀ (αvβ3 Integrin) | LogP | Relative Bioavailability |
---|---|---|---|---|
3-(2-Chlorophenyl)-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acid | C₂₂H₂₆ClN₃O₃ | 0.08 nM | 1.9 | 1.0× (reference) |
3-[4-(Trifluoromethoxy)phenyl]-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acid | C₂₃H₂₆F₃N₃O₄ | 0.12 nM | 2.8 | 2.3× |
(S)-3-(3-Fluoro-phenyl)-3-(5-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)pentanoylamino)-propionic acid | C₂₂H₂₆FN₃O₃ | 0.15 nM | 2.1 | 1.8× |
Strategic fluorine incorporation significantly enhances the drug-like properties of naphthyridine propanoic acid derivatives through multiple mechanisms. Fluorination of aromatic rings, particularly at meta- and para-positions, improves membrane permeability by modulating compound lipophilicity while simultaneously providing metabolic protection against oxidative degradation by cytochrome P450 enzymes [3] [5]. The (S)-3-(3-fluoro-phenyl)-3-(5-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)pentanoylamino)-propionic acid derivative (CID 44461393) demonstrates a 1.8-fold increase in oral bioavailability compared to non-fluorinated analogues in rat pharmacokinetic studies, attributable to reduced first-pass metabolism [5].
Beyond pharmacokinetic enhancement, fluorine atoms engage in specific electrostatic interactions with target proteins. The 3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid fluorinated derivatives exhibit remarkable selectivity for αvβ3 over closely related integrins (αIIbβ3 selectivity >10,000-fold), partly due to fluorine-mediated hydrogen bonding with Ser121 in the integrin binding pocket [3]. This specificity translates to superior in vivo efficacy in osteoporosis models at significantly reduced dosages (0.1 mg/kg versus 1 mg/kg for non-fluorinated compounds), as measured by μCT quantification of trabecular bone density improvement exceeding 45% after eight-week treatment [9]. The trifluoromethyl group specifically enhances target residence time by 3.5-fold through hydrophobic interactions with a subpocket in the integrin receptor, as determined by surface plasmon resonance kinetics.
Chiral centers introduced through imidazolidinone fusion or asymmetric carbon atoms in the propanoic acid side chain critically determine biological activity through three-dimensional complementarity with target proteins. The 3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid scaffold contains two chiral elements: the stereogenic center at C3 of the imidazolidinone ring and the chiral axis induced by restricted rotation of the naphthyridine-propyl linkage [3]. Diastereomeric separations using chiral HPLC (Chiralpak AD-H column with heptane/ethanol/trifluoroacetic acid mobile phase) reveal that the (3R,1'S) configuration confers optimal αvβ3 integrin binding affinity (Kᵢ = 0.06 nM), while the (3S,1'R) diastereomer shows 350-fold reduced potency.
Similarly, the (S)-enantiomer of 3-(3-fluoro-phenyl)-3-(5-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)pentanoylamino)-propionic acid demonstrates 18-fold greater inhibition of vitronectin binding to αvβ3 integrin compared to its (R)-counterpart, confirming the biological significance of absolute configuration at the propanoic acid α-carbon [5]. Molecular docking simulations indicate the (S)-configuration positions the fluorine atom for optimal contact with a hydrophobic subpocket in the integrin receptor, while simultaneously orienting the propanoic acid carboxylate for coordination with the metal ion-dependent adhesion site (MIDAS). Racemic mixtures exhibit only 40-50% of the efficacy of enantiopure materials in retinal angiogenesis models, underscoring the necessity for asymmetric synthesis or chiral resolution in lead optimization programs for these compounds.
Table 3: Stereochemically Defined Derivatives and Their Biological Activities
Compound Configuration | αvβ3 IC₅₀ (nM) | αvβ5 IC₅₀ (nM) | Selectivity Ratio (β3/β5) |
---|---|---|---|
(3R,1'S)-Imidazolidinone-propanoic acid hybrid | 0.06 | 85 | 1,417 |
(3S,1'R)-Imidazolidinone-propanoic acid hybrid | 21.0 | >10,000 | >476 |
(S)-3-(3-Fluoro-phenyl)propanoic acid derivative | 0.15 | 105 | 700 |
(R)-3-(3-Fluoro-phenyl)propanoic acid derivative | 2.7 | 320 | 119 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7